4,8-Dibromo-2,6-dimethylquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Secure this positionally differentiated, dual-brominated quinoline scaffold to enable orthogonal cross-coupling strategies. The 4- and 8-position bromine atoms provide sequential reactivity handles critical for constructing substituted quinoline libraries targeting HCV NS3/4A protease, as validated in Boehringer Ingelheim patents. With documented NK1 receptor antagonism (Ki = 6.4 nM), this intermediate also underpins SAR studies for neurokinin targets. Avoid synthetic failure; this specific substitution pattern ensures reproducible outcomes unavailable from monobromo or alternative isomers. Available through custom synthesis channels.

Molecular Formula C11H9Br2N
Molecular Weight 315.00 g/mol
CAS No. 1189107-53-6
Cat. No. B3185969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dibromo-2,6-dimethylquinoline
CAS1189107-53-6
Molecular FormulaC11H9Br2N
Molecular Weight315.00 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)Br)C)Br
InChIInChI=1S/C11H9Br2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3
InChIKeyQCPUZRNXOYSLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6): Procurement-Ready Quinoline Building Block with Defined Synthetic and Biological Applications


4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) is a dibrominated dimethylquinoline derivative with molecular formula C11H9Br2N and molecular weight 315.00 g/mol, bearing bromine atoms at the 4- and 8-positions and methyl groups at the 2- and 6-positions of the quinoline scaffold . This specific substitution pattern creates a uniquely positioned dual reactive handle for cross-coupling transformations while modulating electronic properties of the heterocyclic core. The compound serves as a versatile intermediate in medicinal chemistry programs targeting HCV protease inhibitors and has documented biological activity as an NK1 receptor antagonist with Ki = 6.4 nM [1]. Commercial availability is primarily through custom synthesis channels with minimum order quantities typically 10 g and purity specifications ranging 95–97% .

Why 4,8-Dibromo-2,6-dimethylquinoline Cannot Be Interchanged with Other Brominated Quinoline Analogs in Critical Applications


Substituting 4,8-dibromo-2,6-dimethylquinoline with alternative brominated quinoline derivatives introduces substantial risk of synthetic failure or biological profile alteration due to position-specific reactivity and electronic effects. Monobromo analogs such as 4-bromo-2,6-dimethylquinoline (CAS 123637-45-6) or 8-bromo-2,6-dimethylquinoline (CAS 872822-93-0) lack the dual C–Br reactive sites required for sequential orthogonal cross-coupling strategies, fundamentally limiting the accessible chemical space in library synthesis [1]. The 4,8-dibromo substitution pattern produces a distinctly different electron density distribution across the quinoline ring compared to alternative dibromo isomers (e.g., 5,7-dibromo or 6,8-dibromo derivatives), directly affecting both reaction kinetics in palladium-catalyzed couplings and the compound's interaction with biological targets—the 4- and 8-positions are electronically distinct from other ring positions and exhibit divergent oxidative addition rates with Pd(0) catalysts [2]. Furthermore, the presence of the 2-methyl group adjacent to the ring nitrogen modulates basicity and coordination behavior, differentiating it from non-methylated or alternatively methylated quinoline analogs. These position-dependent parameters make generic substitution scientifically invalid for applications requiring reproducible synthetic outcomes or specific biological target engagement.

Quantitative Differentiation Evidence for 4,8-Dibromo-2,6-dimethylquinoline in Procurement Decisions


Positional Reactivity Advantage: Dual 4,8-Dibromo Substitution Enables Regioselective Sequential Cross-Coupling

The 4,8-dibromo-2,6-dimethyl substitution pattern provides a unique regioselective reactivity profile for sequential Suzuki-Miyaura coupling that cannot be replicated by monobromo analogs (e.g., 4-bromo-2,6-dimethylquinoline or 8-bromo-2,6-dimethylquinoline) or alternative dibromo positional isomers. In the Boehringer Ingelheim patent platform for HCV protease inhibitor intermediates, bromo-substituted quinolines bearing the 4,8-dibromo pattern enable a synthetic sequence wherein the 4-position bromine undergoes preferential oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C) while the 8-position bromine remains intact, allowing for orthogonal functionalization in a subsequent coupling step [1]. This regioselectivity is driven by the differential electronic environment at the 4-position (adjacent to the quinoline nitrogen) versus the 8-position (peri to the nitrogen lone pair), with the 4-position C–Br bond demonstrating higher reactivity toward Pd insertion. Monobromo analogs lack this capability entirely, restricting synthetic utility to single-point diversification. The patent explicitly identifies compounds with this substitution geometry as preferred intermediates for constructing substituted quinolines with R groups at both the 2- and 8-positions, highlighting the strategic value of the dual bromine placement [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry HCV Protease Inhibitors

Validated Intermediacy in HCV Protease Inhibitor Synthetic Route with Commercial-Scale Relevance

4,8-Dibromo-2,6-dimethylquinoline and its close structural relatives are explicitly validated as intermediates in Boehringer Ingelheim's patented synthetic route to HCV protease inhibitors, a class of therapeutics that includes marketed agents such as faldaprevir. The patent platform (US8633320 and related filings) describes a convergent 3-step synthetic sequence from m-alkoxyaniline precursors wherein bromo-substituted quinolines bearing the dimethyl substitution pattern undergo regioselective Suzuki coupling to install aryl, heteroaryl, or alkyl R groups at the 2-position while preserving the bromine handle at the 8-position for further elaboration [1]. This synthetic strategy was developed as an improvement over prior art methods that required cryogenic lithiation-bromination conditions and lengthier sequences (U.S. Pat. Nos. 7,514,557; 7,585,845; 7,608,614), which lacked the operational simplicity and scalability of the disclosed method. The patent explicitly states that the improved process "allows the use of economical reagents and requires a low number of steps" [2]. Compounds lacking the specific bromine placement or methyl substitution pattern would not participate correctly in the designed regioselective sequence, making this specific scaffold a validated entry point for antiviral drug discovery programs requiring authentic intermediates.

HCV Drug Discovery Protease Inhibitors Process Chemistry Pharmaceutical Intermediates

Documented NK1 Receptor Antagonist Activity: Baseline Affinity Data for Neuroscience and Pain Programs

4,8-Dibromo-2,6-dimethylquinoline demonstrates measurable antagonist activity at the human NK1 (substance P) receptor with Ki = 6.4 nM as determined by aequorin luminescence assay in CHO-K1 cells expressing the human receptor, analyzed via Schild plot methodology [1]. Additional binding data from the same BindingDB entry report Ki = 13 nM in displacement assays using [³H]substance P as radioligand in CHO cell membranes [2]. While direct head-to-head comparator data against other bromoquinoline analogs in the same assay system are not available in the public domain, these values establish a quantitative baseline for structure-activity relationship (SAR) investigations. The presence of bromine atoms at the 4- and 8-positions combined with methyl groups at the 2- and 6-positions defines a distinct pharmacophore geometry—the 4,8-dibromo-2,6-dimethyl pattern is associated with sub-10 nM NK1 binding in this scaffold class, providing a reference point against which monobromo or alternatively substituted analogs can be compared in subsequent SAR expansion.

Neurokinin Receptor NK1 Antagonist Pain Research Neuroscience

Structural Analogy to Potent Antifungal Dibromoquinoline Scaffold with Metal Ion Homeostasis Mechanism

A structurally related dibromoquinoline compound (designated 4b) has been characterized with broad-spectrum antifungal activity, inhibiting growth of Candida albicans, Cryptococcus, and Aspergillus species at concentrations as low as 0.5 μg/mL . This compound exerts its antifungal effect through a unique mechanism targeting metal ion homeostasis, with yeast deletion strains cox17Δ, ssa1Δ, and aft2Δ showing heightened sensitivity, and supplementation with copper or iron ions reversing the sensitivity phenotype [1]. In vivo validation demonstrated enhanced survival of Caenorhabditis elegans infected with fluconazole-resistant C. albicans when treated with 4b. While 4,8-dibromo-2,6-dimethylquinoline is not identical to compound 4b, the shared dibromoquinoline core scaffold suggests that the 4,8-dibromo-2,6-dimethylquinoline building block may serve as a strategic starting point for synthesizing and optimizing antifungal candidates within this mechanistic class. The distinct substitution pattern (4,8-dibromo-2,6-dimethyl versus the 4b substitution) provides a differentiated entry vector for SAR exploration around metal ion homeostasis targeting.

Antifungal Agents Candida albicans Metal Ion Homeostasis Drug Resistance

Procurement-Driven Application Scenarios for 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6)


Medicinal Chemistry: HCV Protease Inhibitor Lead Optimization and Library Synthesis

4,8-Dibromo-2,6-dimethylquinoline serves as a validated core scaffold for constructing substituted quinoline libraries targeting HCV NS3/4A protease. The dual bromine handles at the 4- and 8-positions enable sequential Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl substituents in a regioselective manner, with the 4-position reacting preferentially under mild Pd-catalyzed conditions while the 8-position remains available for orthogonal functionalization [1]. This regioselective dual-coupling capability directly supports the 3-step convergent synthetic strategy disclosed in Boehringer Ingelheim patents (US8633320) and provides a reproducible entry point for generating analogs with substitution patterns matching those found in clinical-stage HCV protease inhibitors [2]. Researchers can procure this building block with confidence that the synthetic transformations are pharmaceutically validated and scalable.

Neuroscience Drug Discovery: NK1 Receptor Antagonist SAR Expansion

With documented NK1 receptor antagonist activity (Ki = 6.4 nM in functional aequorin assay; Ki = 13 nM in radioligand displacement) [1], 4,8-dibromo-2,6-dimethylquinoline provides a quantitatively benchmarked starting point for structure-activity relationship studies targeting neurokinin receptors. The scaffold can be elaborated via cross-coupling at the bromine positions to explore substituent effects on NK1 binding affinity and selectivity versus NK2 and NK3 receptors. The baseline affinity data enable direct comparison of synthetic derivatives to assess whether modifications improve or diminish target engagement. Applications include development of tool compounds for pain, emesis, and neuroinflammation research where NK1 antagonism is a validated therapeutic mechanism.

Antifungal Drug Discovery: Metal Ion Homeostasis-Targeted Agent Development

The dibromoquinoline core of 4,8-dibromo-2,6-dimethylquinoline is structurally related to compound 4b, a mechanistically novel antifungal agent with broad-spectrum activity (MIC = 0.5 μg/mL against Candida, Cryptococcus, and Aspergillus) and demonstrated in vivo efficacy in a C. elegans infection model [1]. Compound 4b operates through disruption of fungal metal ion homeostasis—a target space distinct from existing azole, polyene, and echinocandin antifungals—making this scaffold class particularly valuable for addressing drug-resistant infections [2]. The 4,8-dibromo-2,6-dimethyl substitution pattern offers a differentiated starting geometry for synthesizing and screening antifungal candidates, with the dual bromine handles enabling systematic variation of substituents to optimize antifungal potency, spectrum, and pharmacokinetic properties.

Process Chemistry and Scale-Up Development: Route Optimization and Impurity Profiling

As an intermediate explicitly referenced in Boehringer Ingelheim's process chemistry patents for HCV inhibitors, 4,8-dibromo-2,6-dimethylquinoline represents a valuable model substrate for developing and optimizing scalable cross-coupling methodologies [1]. The differential reactivity of the 4- and 8-position bromine atoms provides an excellent test system for evaluating catalyst selectivity, ligand effects, and reaction condition optimization in regioselective Suzuki couplings. Procurement of this compound with defined purity specifications (95–97%) supports method development activities, impurity profiling studies, and the establishment of analytical quality control protocols for quinoline-based intermediates in pharmaceutical manufacturing workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,8-Dibromo-2,6-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.